molecular formula C22H22N2O3 B2947101 2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 1904200-77-6

2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2947101
CAS No.: 1904200-77-6
M. Wt: 362.429
InChI Key: WKGFUZOFNWBFJQ-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the 3-methylphenoxy group: This can be achieved by reacting 3-methylphenol with an appropriate halogenated compound under basic conditions.

    Synthesis of the quinolin-8-yloxy group: Quinoline can be functionalized at the 8-position using a halogenation reaction followed by substitution with an appropriate nucleophile.

    Coupling of the pyrrolidine ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated ethanone derivative reacts with pyrrolidine.

    Final coupling reaction: The final step involves coupling the 3-methylphenoxy group with the quinolin-8-yloxy pyrrolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized aromatic derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted aromatic and heterocyclic derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may lend itself to the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-ol: A reduced form of the original compound.

    2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-amine: An amine derivative.

    2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-thiol: A thiol derivative.

Uniqueness

The uniqueness of 2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one lies in its combination of aromatic and heterocyclic structures, which can impart distinct chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from its similar counterparts.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-16-5-2-8-18(13-16)26-15-21(25)24-12-10-19(14-24)27-20-9-3-6-17-7-4-11-23-22(17)20/h2-9,11,13,19H,10,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGFUZOFNWBFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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